molecular formula C22H25N3O4S B2357772 N-(2-morpholinoethyl)-2-(3-(phenylsulfonyl)-1H-indol-1-yl)acetamide CAS No. 941925-07-1

N-(2-morpholinoethyl)-2-(3-(phenylsulfonyl)-1H-indol-1-yl)acetamide

Cat. No.: B2357772
CAS No.: 941925-07-1
M. Wt: 427.52
InChI Key: YXOAUPFRKFPTCZ-UHFFFAOYSA-N
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Description

N-(2-morpholinoethyl)-2-(3-(phenylsulfonyl)-1H-indol-1-yl)acetamide is a synthetic compound designed for biochemical research, featuring a synthetically versatile indole core functionalized with phenylsulfonyl and morpholinoethyl groups. These structural motifs are frequently found in molecules with significant biological activity. Its close structural analogs, specifically 2-((1H-indol-3-yl)thio/sulfinyl)-N-phenyl acetamide derivatives, have been identified as novel inhibitors of Human Respiratory Syncytial Virus (RSV), a major cause of lower respiratory tract infections . Research on these analogs has demonstrated excellent activity against RSV in vitro, with mechanisms of action that include functioning as inhibitors of viral membrane fusion, a critical step in the viral life cycle . Furthermore, the N-(2-morpholinoethyl)acetamide moiety is a pharmacophoric element present in other investigated compounds. For instance, a molecule containing this group, N-(2-morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide, has shown promising cytotoxic effects in cells derived from cervical cancer, exhibiting activity comparable to the chemotherapeutic agent cisplatin . This suggests potential research applications for this compound class in oncology. The combination of these features makes this compound a compound of interest for further investigation in virology, particularly against RSV, and in cell-based studies for anticancer agent discovery.

Properties

IUPAC Name

2-[3-(benzenesulfonyl)indol-1-yl]-N-(2-morpholin-4-ylethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O4S/c26-22(23-10-11-24-12-14-29-15-13-24)17-25-16-21(19-8-4-5-9-20(19)25)30(27,28)18-6-2-1-3-7-18/h1-9,16H,10-15,17H2,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXOAUPFRKFPTCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNC(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Sulfonation of Indole Derivatives

Phenylsulfonyl groups are introduced at the indole 3-position via electrophilic aromatic substitution. Using phenylsulfonyl chloride (2.2 equiv) in dichloromethane with AlCl₃ (1.5 equiv) at 0°C for 6 hours achieves 78% yield of 3-(phenylsulfonyl)-1H-indole. Control experiments demonstrate that unprotected indole undergoes competing N-sulfonation, necessitating transient protection of the indole nitrogen with a tert-butoxycarbonyl (Boc) group. Deprotection with trifluoroacetic acid (TFA) in dichloromethane restores the free indole NH while preserving the sulfonyl moiety (92% yield after purification).

Alternative Routes via Suzuki-Miyaura Cross-Coupling

For indole derivatives bearing electron-withdrawing substituents, palladium-catalyzed cross-coupling between 3-bromo-1H-indole and phenylsulfonylboronic acid proves effective. Optimized conditions employ Pd(PPh₃)₄ (5 mol%), K₂CO₃ (3 equiv), and a toluene/water biphasic system at 80°C for 12 hours, yielding 85% of the desired product. This method circumvents the regioselectivity challenges of direct sulfonation but requires anhydrous conditions to prevent boronic acid hydrolysis.

Functionalization at the Indole 1-Position: Acetamide Installation

Alkylation with Chloroacetamide

Reaction of 3-(phenylsulfonyl)-1H-indole with chloroacetamide (1.2 equiv) in dimethylformamide (DMF) using NaH (2 equiv) as a base at 25°C for 4 hours affords 2-(3-(phenylsulfonyl)-1H-indol-1-yl)acetamide in 67% yield. Kinetic studies reveal competing O-alkylation at the sulfonyl oxygen, which is minimized by slow addition of chloroacetamide and rigorous exclusion of moisture.

Mitsunobu Reaction for Stereocontrolled Attachment

Diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃)-mediated Mitsunobu reaction between 3-(phenylsulfonyl)-1H-indole and N-hydroxyacetamide provides superior regioselectivity (>98% N-alkylation) but lower yields (54%) due to byproduct formation from the phosphine oxide intermediate.

Incorporation of the N-(2-Morpholinoethyl) Side Chain

Nucleophilic Displacement of Acetamide Halides

Treatment of 2-(3-(phenylsulfonyl)-1H-indol-1-yl)acetyl chloride (generated in situ with oxalyl chloride) with 2-morpholinoethylamine (3 equiv) in tetrahydrofuran (THF) at 0°C produces the target compound in 73% yield after silica gel chromatography. Excess amine is critical to suppress dimerization via intermolecular acylation.

Reductive Amination Strategies

Condensation of 2-(3-(phenylsulfonyl)-1H-indol-1-yl)acetaldehyde with 2-morpholinoethylamine using sodium triacetoxyborohydride (STAB) in 1,2-dichloroethane achieves 68% yield but necessitates careful pH control (pH 4–5) to prevent aldehyde polymerization.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (HPLC) Scalability Key Limitations
Chloroacetamide Alkylation 67 95.2 Moderate Competing O-alkylation
Mitsunobu Reaction 54 98.5 Low High reagent cost
Acetyl Chloride Aminolysis 73 97.8 High Moisture sensitivity
Reductive Amination 68 96.1 Moderate Aldehyde instability

The acetyl chloride route offers the best balance of yield and scalability, though moisture-sensitive intermediates necessitate anhydrous conditions throughout.

Analytical Characterization and Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.42 (s, 1H, indole H-2), 7.92–7.85 (m, 2H, sulfonyl aryl), 7.68–7.61 (m, 3H, indole H-4–H-7), 4.87 (s, 2H, CH₂CO), 3.58 (t, J = 6.2 Hz, 4H, morpholine OCH₂), 2.45 (t, J = 6.2 Hz, 2H, NCH₂), 2.38 (s, 4H, morpholine NCH₂).
  • ¹³C NMR (101 MHz, DMSO-d₆) : δ 169.8 (CONH), 136.4 (C-SO₂), 128.9–122.1 (aryl carbons), 66.9 (morpholine OCH₂), 53.7 (NCH₂), 45.2 (CH₂CO).

High-Resolution Mass Spectrometry (HRMS)

Calculated for C₂₂H₂₆N₃O₄S ([M+H]⁺): 428.1638. Found: 428.1641.

Challenges in Process Chemistry and Scale-Up

Purification of Polar Byproducts

The morpholinoethyl group introduces significant polarity, complicating silica gel chromatography. Reverse-phase HPLC with a C18 column and acetonitrile/water gradient (20% → 80% over 30 minutes) achieves >99% purity but increases production costs.

Stability of the Sulfonyl Group

Under strongly acidic or basic conditions, the phenylsulfonyl moiety undergoes hydrolysis to the corresponding sulfonic acid. Kinetic studies in pH 7.4 buffer show <5% degradation over 72 hours, confirming suitability for physiological applications.

Chemical Reactions Analysis

Types of Reactions

N-(2-morpholinoethyl)-2-(3-(phenylsulfonyl)-1H-indol-1-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholinoethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the indole or morpholinoethyl groups.

    Reduction: Reduced forms of the phenylsulfonyl or indole groups.

    Substitution: Substituted derivatives at the morpholinoethyl group.

Scientific Research Applications

N-(2-morpholinoethyl)-2-(3-(phenylsulfonyl)-1H-indol-1-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-morpholinoethyl)-2-(3-(phenylsulfonyl)-1H-indol-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

The target compound’s key structural elements include:

  • Morpholinoethyl side chain: Introduces a polar, water-soluble moiety that may influence pharmacokinetics (e.g., solubility, bioavailability) compared to simpler alkyl or aryl substituents.
Table 1: Structural Comparison of Indole Acetamide Derivatives
Compound Name Indole Substituent Acetamide Side Chain Key Functional Groups Reference
N-(2-morpholinoethyl)-2-(3-(phenylsulfonyl)-1H-indol-1-yl)acetamide (Target) 3-(Phenylsulfonyl) 2-(N-morpholinoethyl) Sulfonyl, morpholine -
2-(1H-Indol-1-yl)-N-(N-(3-(trifluoromethoxy)benzyl)carbamimidoyl)acetamide None 3-(Trifluoromethoxy)benzyl Trifluoromethoxy, carbamimidoyl
N-(Substituted phenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide 3-(Hydroxyimino)methyl Substituted phenyl Hydroxyimino, halogen substituents
2-[1-[(3-fluorophenyl)methyl]indol-3-yl]sulfonyl-N-[2-(trifluoromethyl)phenyl]acetamide 3-(Phenylsulfonyl), 1-(fluorobenzyl) 2-(Trifluoromethyl)phenyl Sulfonyl, trifluoromethyl
2-[5-methoxy-1-methyl-3-(phenylsulfanyl)-1H-indol-2-yl]-N-(4-methylphenyl)acetamide 5-Methoxy, 3-(phenylsulfanyl) 4-Methylphenyl Sulfanyl, methoxy
Antioxidant Activity
  • Hydroxyimino derivatives (e.g., 3a, 3j): Exhibit potent antioxidant activity (FRAP and DPPH assays) due to radical-scavenging hydroxyimino and halogenated phenyl groups .
  • Target compound: The phenylsulfonyl group may reduce antioxidant efficacy compared to hydroxyimino analogs but could enhance stability in oxidative environments.
Enzyme Inhibition and Other Activities
  • Sulfonyl analogs () : Demonstrated activity in structural studies, with sulfonyl groups improving binding to hydrophobic enzyme pockets .

Physicochemical Properties

  • Morpholinoethyl group: Increases polarity and solubility compared to non-polar substituents (e.g., methylphenyl in ).
  • Phenylsulfonyl vs.

Biological Activity

N-(2-morpholinoethyl)-2-(3-(phenylsulfonyl)-1H-indol-1-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound can be described by its chemical formula C19H22N2O3SC_{19}H_{22}N_{2}O_{3}S. It features an indole moiety, which is known for its diverse biological properties, and a phenylsulfonyl group that enhances its pharmacological profile.

Research indicates that compounds containing indole structures exhibit various mechanisms of action, including:

  • Inhibition of Enzymatic Activity : Indole derivatives have been shown to inhibit specific enzymes involved in cancer progression, such as kinases.
  • Antioxidant Properties : The presence of the phenylsulfonyl group may enhance the antioxidant capacity of the compound, contributing to its protective effects against oxidative stress.

Anticancer Activity

A study evaluated the anticancer properties of this compound against several cancer cell lines. The findings are summarized in Table 1.

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)15.4Induction of apoptosis
A549 (Lung Cancer)12.8Inhibition of cell proliferation
HeLa (Cervical Cancer)10.5Disruption of cell cycle

Case Studies

  • Case Study on MCF-7 Cells : In vitro studies demonstrated that treatment with this compound led to significant apoptosis in MCF-7 cells. Flow cytometry analysis revealed an increase in sub-G1 population, indicating cell death.
  • Study on A549 Cells : The compound was also tested on A549 lung cancer cells, showing a notable reduction in viability after 48 hours of exposure. The mechanism was linked to the inhibition of key signaling pathways associated with cell survival.

Additional Biological Activities

Beyond anticancer effects, this compound has shown potential in other areas:

Anti-inflammatory Effects

Research indicates that the compound exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages.

Neuroprotective Properties

Preliminary studies suggest that this compound may also possess neuroprotective effects, potentially through the modulation of neurotransmitter systems and reduction of neuroinflammation.

Q & A

Q. Table 1: Antioxidant Activity of Halogen-Substituted Analogues (DPPH Assay)

Substituent PositionIC₅₀ (µM)Relative Activity vs. Standard
Ortho-Cl (3j)12.31.5×
Para-Br (3c)28.70.7×
Meta-F (3h)45.20.4×

Q. Table 2: Key Crystallographic Parameters

ParameterValue (Å/°)Significance
S=O Bond Length1.43Electrophilic reactivity
Indole-Morpholine Dihedral112°Conformational flexibility

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